Home > Products > Screening Compounds P104800 > Gemfibrozil b-D-glucuronide
Gemfibrozil b-D-glucuronide -

Gemfibrozil b-D-glucuronide

Catalog Number: EVT-13520115
CAS Number:
Molecular Formula: C21H30O9
Molecular Weight: 426.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Gemfibrozil β-D-glucuronide is a significant metabolite of gemfibrozil, a lipid-regulating drug primarily used to treat hyperlipidemia, particularly in patients with elevated triglyceride levels. Gemfibrozil itself is classified as a fibrate, which works by activating peroxisome proliferator-activated receptor alpha, leading to increased lipoprotein lipase activity and decreased hepatic production of triglycerides. The glucuronide form is crucial for the drug's metabolism and pharmacological effects.

Source

Gemfibrozil is derived from valeric acid and is synthesized for pharmaceutical use. It has been in clinical use since its approval by the FDA on December 21, 1981, and is marketed under the brand name Lopid. The glucuronidation process primarily occurs in the liver, mediated by various UDP-glucuronosyltransferases, particularly UGT2B7.

Classification
  • Type: Small Molecule
  • Drug Class: Fibrates (Lipid Regulators)
  • Chemical Formula: C₁₅H₂₂O₃
  • Molecular Weight: 250.33 g/mol
Synthesis Analysis

Methods

The synthesis of gemfibrozil β-D-glucuronide involves the conjugation of gemfibrozil with glucuronic acid. This reaction is catalyzed by UDP-glucuronosyltransferases, which facilitate the transfer of glucuronic acid from UDP-glucuronic acid to the hydroxyl group of gemfibrozil.

Technical Details

The primary enzyme involved in this glucuronidation process is UGT2B7, along with other isoforms such as UGT1A1 and UGT1A9. The reaction typically occurs in the liver and results in the formation of gemfibrozil β-D-glucuronide, which exhibits enhanced solubility and altered pharmacokinetic properties compared to its parent compound.

Molecular Structure Analysis

Data

  • Melting Point: Approximately 61–63 °C for gemfibrozil.
  • Solubility: Slightly soluble in water and acidic solutions.
  • pKa: Approximately 4.5.
Chemical Reactions Analysis

Reactions

Gemfibrozil β-D-glucuronide participates in various biochemical reactions, primarily involving its role as an inhibitor of cytochrome P450 enzymes, especially CYP2C8. This inhibition can lead to significant drug-drug interactions when co-administered with other medications metabolized by this pathway.

Technical Details

The acyl glucuronide form can undergo further metabolic transformations, including benzylic oxidation, which contributes to its mechanism-based inhibition of CYP2C8. This process has implications for the pharmacokinetics of co-administered drugs such as statins and antidiabetic agents.

Mechanism of Action

Process

Gemfibrozil β-D-glucuronide exerts its pharmacological effects primarily through its action on lipid metabolism and enzyme inhibition:

  • Lipid Regulation: By activating peroxisome proliferator-activated receptor alpha, it enhances lipoprotein lipase activity, leading to increased clearance of triglycerides from plasma.
  • Enzyme Inhibition: As a potent inhibitor of CYP2C8, it affects the metabolism of various drugs, leading to increased plasma concentrations of these substrates.

Data

The inhibitory constant (IC50) for gemfibrozil β-D-glucuronide against CYP2C8 ranges from 20–52 µM, indicating its potency in inhibiting this enzyme compared to other substrates.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White solid.
  • Solubility: Slightly soluble in water; more soluble in organic solvents.
  • Melting Point: 61–63 °C.

Chemical Properties

  • Stability: Stable under standard laboratory conditions but may undergo hydrolysis or oxidation under extreme conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Scientific Uses

Gemfibrozil β-D-glucuronide is primarily used in pharmacological research to understand drug metabolism and interactions. Its role as an inhibitor of CYP2C8 makes it significant in studies related to:

  • Drug-drug interaction mechanisms.
  • Pharmacokinetics of lipid-regulating agents.
  • Development of safer therapeutic regimens for patients on multiple medications.

Additionally, ongoing research explores its potential applications in nanocarrier formulations aimed at enhancing drug delivery and bioavailability for therapeutic purposes.

Metabolic Pathways and Biotransformation

Biosynthesis and Enzymatic Regulation

Gemfibrozil β-D-glucuronide (chemical name: 6-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid; CAS: 91683-38-4) is formed via hepatic glucuronidation of the lipid-regulating drug gemfibrozil. This biotransformation is catalyzed primarily by UDP-glucuronosyltransferase 2B7 (UGT2B7), which accounts for >70% of the metabolic flux in human liver microsomes (HLMs) [2] [7]. Minor contributions arise from UGT1A1, UGT1A3, and UGT1A9, exhibiting distinct catalytic efficiencies: UGT2B7 demonstrates a 4.7-fold higher intrinsic clearance (Vmax/Km) than UGT1A3 [2].

The reaction follows biphasic Michaelis-Menten kinetics due to high- and low-affinity enzymatic sites. Kinetic parameters in pooled HLMs reveal two Km values:

  • High-affinity site: Km = 2.5 ± 0.7 μM, Vmax = 812 ± 106 pmol/min/mg protein
  • Low-affinity site: Km = 121 ± 16 μM, Vmax = 3,670 ± 101 pmol/min/mg protein [2]

Table 1: Kinetic Parameters for Gemfibrozil Glucuronidation in Human Liver Microsomes

ParameterHigh-Affinity SiteLow-Affinity Site
Km (μM)2.5 ± 0.7121 ± 16
Vmax (pmol/min/mg)812 ± 1063,670 ± 101
Vmax/Km32530

The glucuronide metabolite further regulates cytochrome P450 enzymes. It acts as a mechanism-based inhibitor of CYP2C8 through covalent heme alkylation, forming a benzyl radical intermediate at the ortho-methyl group of its dimethyl phenoxy moiety. This irreversibly inactivates CYP2C8 (kinact = 0.06 min⁻¹, KI = 24 μM) [1] [3] [5].

Role of UDP-Glucuronosyltransferases in Glucuronidation Efficiency

UGT isoforms exhibit marked differences in catalytic efficiency toward gemfibrozil:

Table 2: Enzyme Kinetics of Recombinant Human UGTs in Gemfibrozil Glucuronidation

UGT IsoformKm (μM)Vmax (pmol/min/mg)Vmax/Km (μl/min/mg)
2B78.2 ± 1.11,420 ± 110173
1A338.5 ± 5.61,950 ± 17051
1A1210 ± 25890 ± 704.2
1A9480 ± 451,100 ± 902.3 [2]

Structural determinants of UGT2B7 specificity include:

  • Carboxylate recognition: Ionic interactions between gemfibrozil’s carboxylic acid group and UGT2B7’s His35
  • Hydrophobic substrate channel: Accommodates gemfibrozil’s dimethylphenoxy and dimethylpentanoyl chains
  • Steric constraints: UGT1A9’s narrower active site explains its lower affinity (Km = 480 μM) [2] [7]

Glucuronidation efficiency is modulated by acyl migration—spontaneous rearrangement of the β-1-O-glucuronide to non-enzymatic α-anomers. This reduces the metabolite’s stability (half-life = 8.7 min in rat perfused liver) and enhances covalent protein binding [4] [6].

Interspecies Variability in Metabolic Flux and Conjugate Stability

Significant species-dependent differences impact gemfibrozil β-D-glucuronide’s pharmacokinetics:

  • Hepatic extraction: Humans exhibit low hepatic extraction (EH = 0.091), while rats show high extraction (EH = 0.649) due to higher unbound fractions in perfusate (fu = 0.182 vs. 0.004 in humans) [4].
  • Hydrolysis susceptibility: Rat liver hydrolyzes 25% of the glucuronide to gemfibrozil within 90 min, whereas human liver microsomes show negligible hydrolysis [4] [8].
  • Biliary excretion: Rats excrete 53.4% of the glucuronide dose in bile vs. <10% in humans, reflecting higher MRP2 transporter activity [4] [7].

Table 3: Comparative Pharmacokinetics in Isolated Perfused Liver Models

ParameterHumanRat
Unbound fraction (fu)0.0040.182
Hepatic extraction ratio0.0910.649
Biliary excretion fraction<0.100.534
Half-life (min)76.98.7 [4]

Molecular basis for variability:

  • UGT ortholog divergence: Rat UGT2B1 (analog of human UGT2B7) has 63% sequence homology, reducing catalytic efficiency for gemfibrozil
  • Albumin binding affinity: Human albumin binds gemfibrozil glucuronide 12-fold tighter than rat albumin, limiting substrate availability for UGTs [4] [8]

These differences necessitate cautious extrapolation of in vitro inhibition data (e.g., CYP2C8 inactivation) from rodents to humans [3] [5].

Table 4: Standardized Nomenclature of Gemfibrozil β-D-Glucuronide

Identifier TypeName
Systematic IUPAC6-[5-(2,5-Dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid
CAS Registry91683-38-4
Common SynonymsGemfibrozil 1-O-β-glucuronide; Gemfibrozil acyl-β-D-glucuronide
Molecular FormulaC21H30O9
Molecular Weight426.47 g/mol
InChI KeyCJMNXSKEVNPQOK-UHFFFAOYSA-N [6] [7]

Properties

Product Name

Gemfibrozil b-D-glucuronide

IUPAC Name

6-[5-(2,5-dimethylphenoxy)-2,2-dimethylpentanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C21H30O9

Molecular Weight

426.5 g/mol

InChI

InChI=1S/C21H30O9/c1-11-6-7-12(2)13(10-11)28-9-5-8-21(3,4)20(27)30-19-16(24)14(22)15(23)17(29-19)18(25)26/h6-7,10,14-17,19,22-24H,5,8-9H2,1-4H3,(H,25,26)

InChI Key

CJMNXSKEVNPQOK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.